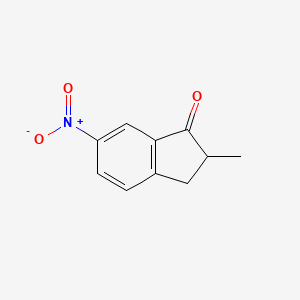

2-Methyl-6-nitro-1-indanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H9NO3 |

|---|---|

分子量 |

191.18 g/mol |

IUPAC 名称 |

2-methyl-6-nitro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9NO3/c1-6-4-7-2-3-8(11(13)14)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |

InChI 键 |

MXBMUFMYTWFPOS-UHFFFAOYSA-N |

规范 SMILES |

CC1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

Contextualization of Indanone Frameworks in Contemporary Organic Synthesis

The 1-indanone (B140024) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a privileged motif in organic chemistry. mdpi.com These frameworks are not merely synthetic curiosities; they form the core of numerous biologically active natural products and pharmaceutical agents. rsc.orgliv.ac.uk Notable examples include Donepezil, used in the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor. mdpi.comliv.ac.uk

The synthetic utility of indanones is vast. They serve as versatile building blocks for constructing more complex polycyclic and spirocyclic systems through various annulation and cyclization reactions. rsc.org Methodologies such as Friedel-Crafts acylations and alkylations, Nazarov cyclizations, and palladium-catalyzed cascade reactions are commonly employed to synthesize and functionalize the indanone core. liv.ac.ukbeilstein-journals.org This inherent reactivity and structural significance ensure that indanone chemistry remains a vibrant and productive area of contemporary organic synthesis. rsc.orgbeilstein-journals.org

Significance of Nitro Substituted Indanone Derivatives in Synthetic Design

The introduction of a nitro group (—NO₂) onto the indanone aromatic ring, as seen in 6-nitroindanone, profoundly influences the molecule's electronic properties and reactivity. mdpi.comchemicalbook.com The nitro group is a strong electron-withdrawing moiety, which deactivates the aromatic ring towards electrophilic substitution. This deactivation, however, also directs incoming nucleophiles to specific positions, providing regiochemical control in synthetic transformations.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (—NH₂), opening pathways to a wide array of derivatives, such as amides, sulfonamides, and heterocyclic systems. This strategic placement of a modifiable functional group is crucial in the design of compounds for medicinal chemistry, where the amino group can serve as a key pharmacophore for interacting with biological targets. nih.gov Research has shown that indanone derivatives substituted with functionalities like the nitrocatechol moiety can act as potent enzyme inhibitors, highlighting the importance of the nitro group in designing bioactive molecules. nih.gov

Overview of Key Research Avenues for 2 Methyl 6 Nitro 1 Indanone

Established Synthetic Routes to Indanones and Their Evolution

Traditional methods for constructing the indanone ring system have been refined over decades and remain cornerstones of organic synthesis.

The most common and enduring method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, a 3-arylpropanoyl chloride. nih.govresearchgate.net The direct cyclization of the carboxylic acid is atom-economical, producing only water as a byproduct, but often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid or superacids like trifluoromethanesulfonic acid (triflic acid). nih.govliv.ac.uk Using the corresponding acid chloride allows for milder conditions, typically employing a stoichiometric amount of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). researchgate.netacs.org

The evolution of this method has seen the introduction of various catalysts to improve efficiency and conditions. Niobium pentachloride (NbCl₅), for instance, can act as both a reagent to form the acyl chloride in situ from the carboxylic acid and as the Lewis acid catalyst for the subsequent cyclization. researchgate.netacs.org Superacid-promoted reactions can facilitate the cyclization of substrates that are otherwise deactivated. liv.ac.uk Research has also shown that N-substituted 3-phenylpropanamides can undergo cyclization in the presence of triflic acid, with the choice of the N-substituent significantly influencing the reaction's success. For example, using an N-4-nitrophenyl group provides a high yield of 1-indanone, and the 4-nitroaniline (B120555) byproduct can be recovered.

Table 1: Effect of N-Substituent on Superacid-Mediated Intramolecular Friedel-Crafts Acylation

| Entry | N-Substituent (R in Ph(CH₂)₂C(O)NHR) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 25 | 25 |

| 2 | 4-Nitrophenyl | 25 | 39 |

| 3 | 4-Nitrophenyl | 50 | 90 |

| 4 | 2,4-Dinitrophenyl | 25 | 96 |

Data sourced from studies on Friedel-Crafts acylation using amides.

Beyond the standard 3-arylpropanoic acids, other precursors have been developed for indanone synthesis. Meldrum's acid derivatives are notable examples. researchgate.netacs.org These compounds are easily prepared and can be functionalized at the C-5 position (which becomes the C-2 position of the indanone). This allows for the introduction of substituents, such as a methyl group, prior to the cyclization step. frontiersin.org The subsequent intramolecular Friedel-Crafts acylation, often catalyzed by metal triflates, proceeds efficiently to yield 2-substituted 1-indanones. researchgate.netacs.org

Another classical approach is the Nazarov cyclization. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (or a precursor that forms one in situ) to a cyclopentenone. acs.org For the synthesis of indanones, a chalcone bearing an appropriate substituent pattern can undergo Nazarov cyclization in the presence of a strong acid like trifluoroacetic acid to form the indanone core. acs.org

Modern Catalytic Approaches to Functionalized Indanone Scaffolds

To overcome the limitations of classical methods, which often require harsh conditions and have limited functional group tolerance, modern catalytic approaches using transition metals have been developed. nih.gov These methods offer milder reaction conditions, higher selectivity, and the ability to construct complex, highly functionalized indanone frameworks.

Catalysis by transition metals such as copper and palladium has opened new pathways for indanone synthesis through mechanisms distinct from Friedel-Crafts reactions. These include various annulation, carbonylation, and C-H activation strategies that build the indanone skeleton with high efficiency. organic-chemistry.orgnih.gov

Copper catalysis has emerged as a powerful tool for constructing indanones. One notable example is the copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. nih.govnih.govfrontiersin.org This method allows for the direct formation of trifluoromethylated 1-indanones bearing an all-carbon quaternary center. nih.govfrontiersin.org The reaction proceeds via a radical-triggered cascade, using a Togni's reagent as both a radical initiator and the source of the CF₃ group, and trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. nih.govnih.gov Optimization studies have shown that copper(II) triflate (Cu(OTf)₂) is a highly effective catalyst for this transformation. nih.govfrontiersin.org

The process involves the generation of a trifluoromethyl radical, which adds to the 1,6-enyne, initiating a cyclization cascade to build the indanone framework. nih.govfrontiersin.org This methodology showcases the ability of modern catalysis to perform complex multi-component reactions in a single step.

Table 2: Optimization of Copper-Catalyzed Annulation–Cyanotrifluoromethylation of a 1,6-Enyne

| Entry | Copper Catalyst (10 mol%) | Ligand (12 mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OAc)₂ | phen | MeCN | 36 |

| 2 | Cu(OAc)₂ | phen | DMSO | 32 |

| 3 | Cu(OAc)₂ | phen | DMF | 30 |

| 4 | Cu(CH₃CN)₄PF₆ | phen | MeCN | 42 |

| 5 | CuCN | phen | MeCN | 45 |

| 6 | CuI | phen | MeCN | 48 |

| 7 | Cu(OTf)₂ | phen | MeCN | 55 |

Reaction conditions involved a model 1,6-enyne, Togni's reagent, and TMSCN. "phen" refers to 1,10-phenanthroline. Data sourced from Frontiers in Chemistry, 2020, 8, 234. frontiersin.org

Palladium catalysis is exceptionally versatile for indanone synthesis, with numerous strategies developed. A prominent method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl halides. acs.orgorganic-chemistry.orgnih.gov In this reaction, an o-haloalkenylbenzene (typically an aryl iodide) is treated with carbon monoxide (CO) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). acs.orgorganic-chemistry.org

The proposed mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of CO to form an acylpalladium intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes intramolecular migratory insertion of the alkene (acylpalladation) into the acyl-palladium bond, and subsequent steps lead to the formation of the indanone ring and regeneration of the Pd(0) catalyst. organic-chemistry.orgnih.gov The method is highly effective for substrates with a terminal double bond and has been used to prepare a wide variety of substituted indanones in good to excellent yields. acs.org

Table 3: Substrate Scope of Palladium-Catalyzed Carbonylative Cyclization

| Entry | Substrate (o-Iodoalkenylbenzene) | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Iodo-1-vinylbenzene | 1-Indanone | 82 |

| 2 | 2-Iodo-4-methyl-1-vinylbenzene | 6-Methyl-1-indanone | 85 |

| 3 | 2-Iodo-4-methoxy-1-vinylbenzene | 6-Methoxy-1-indanone | 81 |

| 4 | 2-Iodo-4-chloro-1-vinylbenzene | 6-Chloro-1-indanone | 80 |

| 5 | 1-(But-3-en-1-yl)-2-iodobenzene | 3,4-Dihydro-2H-cyclopenta[a]naphthalen-1(5H)-one | 78 |

Reactions performed using Pd(OAc)₂, pyridine, n-Bu₄NCl, and CO in DMF at 100 °C. Data sourced from Journal of the American Chemical Society, 2003, 125, 16, 4804–4807. acs.org

Transition Metal-Catalyzed Syntheses of Indanone Derivatives

Iron and Other Earth-Abundant Metal Catalyses

In a shift towards more sustainable chemical practices, research has increasingly focused on utilizing catalysts based on earth-abundant metals like iron and manganese, which are less costly and more environmentally benign than precious metals. researchgate.netbeilstein-journals.orgindrajeetsharma.com Iron, in particular, has proven to be a versatile catalyst for a range of organic reactions, including those that form the indanone scaffold. indrajeetsharma.commdpi-res.comrsc.org

Methodologies catalyzed by iron often leverage pathways such as C-H bond activation, cross-coupling, and cyclization. researchgate.netmdpi.com A notable example is the iron/diphosphine-catalyzed annulation of carboxamides with internal alkynes, which yields a variety of indenone derivatives through a sequence of C-H activation, alkyne insertion, and cyclization. researchgate.net Another innovative approach uses an iron catalyst for the direct dehydrative coupling followed by a Friedel-Crafts cyclization of two different alcohols to create the core indane structure, which can then be oxidized to the corresponding indanone. researchgate.net

A primary difficulty in synthesizing nitro-substituted molecules is the inherent reactivity of the nitro group. Nevertheless, specific catalytic systems have demonstrated compatibility with this functional group. For instance, a catalyst-controlled carboacylation method for the regiodivergent synthesis of either 2- or 3-substituted indanones proceeds effectively, with the nitro group on the substrate remaining intact. chinesechemsoc.org In a similar vein, manganese has been employed to catalyze the highly enantioselective hydrogenation of imines derived from indanones, showcasing the utility of these abundant metals in complex, stereoselective transformations of the indanone framework. rsc.org

Table 1: Examples of Earth-Abundant Metal-Catalyzed Reactions for Indanone Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Iron/diphosphine | Carboxamide, Internal alkyne | Indenone | Proceeds via C-H bond activation and annulation. researchgate.net |

| Nickel/Rhodium | 2-Styryl ketones | 2- or 3-substituted indanones | Catalyst-controlled regioselectivity; tolerates nitro groups. chinesechemsoc.org |

| Manganese/P,N,N ligand | Indanone-derived imines | Chiral amino-indanes | High enantioselectivity in hydrogenation. rsc.org |

| Iron Complex | Ketones, Primary alcohols | α,β-unsaturated ketones | Acceptor-less dehydrogenative coupling. mdpi.com |

Photoredox Catalysis in Indanone Construction

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical species under exceptionally mild and controlled conditions. mdpi.com This powerful strategy has been effectively adapted for the construction of indanone frameworks through a variety of elegant reaction cascades.

Radical Cascade Cyclization Modalities

Radical cascade reactions are highly efficient processes that allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net Photoredox catalysis can trigger these cascades to build the indanone skeleton. A recently disclosed method employs diazoalkanes as radical precursors, which, upon photocatalytic activation, engage in a radical cascade cyclization with 2-allylbenzaldehydes to furnish indanones in good yields. acs.orgnih.govacs.org The reaction is initiated by the formation of a carbon-centered radical that subsequently undergoes a series of cyclization events. acs.org

Alternative strategies include a metal-free, three-component reaction involving the radical cyclization and haloazidation of enynones, providing access to functionalized 1-indanones. rsc.org This process unfolds through a sequence of radical addition, 5-exo-dig cyclization, and radical coupling. rsc.org Furthermore, a hydrogen radical-shuttle (HRS)-enabled photoredox synthesis has been developed, wherein a decarboxylative annulation between carbonyl compounds and alkynes produces indanones. scispace.comnih.gov This latter method is distinguished by its wide substrate compatibility and high tolerance for various functional groups. scispace.comnih.gov

Table 2: Photoredox-Catalyzed Radical Cyclizations for Indanone Synthesis

| Reaction Type | Precursors | Photocatalyst | Key Intermediates |

|---|---|---|---|

| Radical Cascade Cyclization | 2-Allylbenzaldehyde, Ethyl diazoacetate | Ru(bpy)₃Cl₂·6H₂O | Carbon-centered radical from diazoalkane. acs.org |

| Decarboxylative Annulation | Carbonyl compounds, Alkynes | Not specified | Acyl radical, Vinyl radical. nih.gov |

| Cyclization/Haloazidation | Enynones, TMSN₃, NIS/NBS | Metal-free | Radical addition and 5-exo-dig cyclization. rsc.org |

Proton-Coupled Electron Transfer (PCET) Processes in Photocatalysis

Proton-coupled electron transfer (PCET) represents a fundamental activation mechanism within many photoredox catalytic cycles. It facilitates the generation of radical species from precursors that are otherwise challenging to oxidize or reduce through conventional single electron transfer. acs.orgresearchgate.net In the synthesis of indanones, PCET is instrumental in activating substrates under gentle reaction conditions.

Mechanistic investigations support that the photocatalytic synthesis of indanones from diazoalkanes proceeds through a PCET process. acs.orgscispace.com The photocatalyst enables the formation of a carbon-centered radical from the diazoalkane via PCET, which then triggers the cyclization cascade. acs.org The versatility of this activation mode is further demonstrated in a visible-light-induced PCET strategy used to generate phosphorus-centered radicals. acs.org In certain decarboxylative annulation reactions, the addition of water can serve as a hydrogen radical-shuttle (HRS), facilitating kinetically challenging 1,2- or 1,3-hydrogen atom transfer (HAT) steps that are essential for the indanone ring formation. nih.gov This innovative approach showcases the atom- and step-economy of PCET-driven transformations by avoiding the need for pre-functionalized starting materials. scispace.comnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of inducing umpolung, or polarity reversal, in aldehydes and related substrates. beilstein-journals.orgnih.gov This unique reactivity has been leveraged to devise tandem reaction sequences that assemble complex molecular structures, including the indanone core, from readily available precursors. beilstein-journals.orgrsc.org

Stetter–Aldol (B89426)–Michael Reaction Sequences

A prominent application of NHC catalysis in the synthesis of indanones is through domino reactions that orchestrate multiple bond-forming events in a single operation. The Stetter–Aldol–Michael (SAM) reaction sequence is a classic example of this approach. beilstein-journals.orgnih.gov In this cascade, an NHC catalyst first promotes the addition of an aldehyde to a Michael acceptor (the Stetter reaction), which is followed by an intramolecular aldol condensation and a subsequent Michael cyclization. beilstein-journals.orgnih.gov

For instance, the dimerization of o-formyl chalcone substrates under NHC catalysis can yield intricate spiro bis-indane structures via a Stetter-aldol-Michael pathway. researchgate.netacs.org Mechanistic studies have elucidated that the reaction begins with a Stetter reaction to form an enolate intermediate, which then undergoes an aldol condensation. beilstein-journals.orgnih.gov The sequence concludes with an intramolecular Michael cyclization and dehydration to afford the final spirocyclic product. beilstein-journals.orgnih.gov This method's ability to rapidly construct multiple carbon-carbon bonds and a quaternary carbon center with high diastereoselectivity underscores its synthetic power. beilstein-journals.orgnih.govacs.org

Regioselective and Stereoselective Synthesis of Nitro-Substituted Indanone Cores

The precise control over the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents on the indanone framework is paramount for tuning the molecule's final properties. Achieving this control is especially demanding for nitro-substituted indanones because of the strong electron-withdrawing character and potential side-reactivity of the nitro group.

Regioselectivity is typically governed by the chosen synthetic route. Intramolecular Friedel-Crafts reactions are a conventional method for closing the indanone ring, and the reaction's solvent can dramatically affect the ratio of resulting regioisomers. In the synthesis of a related dimethoxy-methyl-indanone, nitromethane (B149229) proved to be the optimal solvent to maximize the formation of the desired 5,6-dimethoxy isomer over the 6,7-dimethoxy byproduct. orgsyn.org To ensure the correct placement of the nitro group in this compound, a directed synthesis starting from a precursor that already contains the nitro group in the desired position, such as a specifically substituted benzoyl chloride, is essential.

Stereoselectivity is a key consideration when chiral centers are present, as in the 2-position of the target molecule. Phase-transfer catalysis (PTC) has been effectively applied to the stereoselective synthesis of indanones bearing a nitro group. mdpi.com One study found that the reaction of nitro-substituted indanones, which are more acidic, with electrophilic alkenes proceeded with good to excellent diastereoselectivity and high enantioselectivity when a chiral quinidine-derived ammonium (B1175870) salt was used as the catalyst. mdpi.com This shows that the nitro group can be compatible with, and even advantageous for, certain stereoselective reactions. However, the powerful electron-withdrawing nature of the nitro group can also be a hindrance. In some visible-light-mediated cycloadditions, substrates like 1-nitro-2-vinylbenzene failed to produce the expected product, underscoring the critical importance of careful catalyst and reaction system selection. acs.org

Strategies for Direct Introduction of the Nitro Group

The synthesis of this compound via direct electrophilic nitration of 2-methyl-1-indanone is a nuanced process governed by the principles of electrophilic aromatic substitution. The outcome of the reaction is determined by the interplay of the directing effects of the substituents on the indanone ring. The aromatic ring of the indanone system is moderately deactivated towards electrophilic attack due to the electron-withdrawing nature of the C-1 carbonyl group. This carbonyl group acts as a meta-director, favoring the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C-5 and C-7 positions. libretexts.orgunizin.org Conversely, the alkyl portion of the fused cyclopentanone (B42830) ring, including the methyl group at C-2, is generally considered weakly activating and an ortho, para-director. libretexts.org This creates a competitive scenario where the precise location of nitration depends on the specific reaction conditions and the relative strengths of these directing effects.

In practice, the direct nitration of the parent 1-indanone scaffold has been shown to favor substitution at the 6-position. A representative laboratory procedure involves dissolving 1-indanone in concentrated sulfuric acid at low temperatures (e.g., -5°C), followed by the dropwise addition of a pre-cooled solution of potassium nitrate (B79036) in sulfuric acid. This method generates the nitronium ion in situ and, after several hours of reaction, yields 6-nitro-1-indanone as the major product. This outcome suggests that the C-6 position is the most electronically favorable site for attack, likely due to a combination of electronic and steric factors within the bicyclic system. While a specific documented synthesis for this compound via this direct route is not prominently available in peer-reviewed literature, the established synthesis of 6-nitro-1-indanone provides a foundational strategy. The presence of the C-2 methyl group is not expected to fundamentally alter the directing influence of the C-1 ketone, thus nitration would still be anticipated at the positions meta to the carbonyl (C-5 and C-7) or at the C-6 position, which is para to the C-3 methylene (B1212753) group of the cyclopentane (B165970) ring.

Directed Nitration of Indanone Precursors

A more common and regiochemically predictable strategy for synthesizing specific nitro-indanone isomers involves the nitration of an indanone precursor that already contains a strong directing group on the aromatic ring. In these cases, the powerful activating and directing nature of the pre-existing substituent typically overrides the weaker directing effects of the indanone core, leading to a more selective reaction and higher yields of the desired isomer.

The directing influence of various substituents has been extensively studied. For instance, the nitration of 3,3-dimethylindanone with a standard protocol using potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄) at -5°C efficiently produces 3,3-dimethyl-6-nitro-1-indanone in a high yield of 97%. beilstein-journals.orgresearchgate.net In this case, the absence of substitution at the 4-position, likely due to steric hindrance from the gem-dimethyl group at C-3, demonstrates a high degree of regioselectivity. beilstein-journals.orgresearchgate.net

The presence of a methoxy (B1213986) group, a potent ortho, para-director, provides another clear example of directed nitration. When 4-methoxy-1-indanone (B81218) is subjected to nitration using copper(II) nitrate hydrate (B1144303) in acetic anhydride, the reaction yields 4-methoxy-5-nitro-1-indanone as the primary product. nih.gov The nitro group is directed to the C-5 position, which is ortho to the powerfully activating methoxy group. nih.gov This highlights the dominance of the methoxy substituent in controlling the position of electrophilic attack.

The following table summarizes research findings on the directed nitration of various indanone precursors, illustrating how different substituents and reaction conditions control the regiochemical outcome.

| Precursor Compound | Nitrating Agent / Conditions | Major Product(s) | Yield | Reference |

| 3,3-Dimethylindanone | KNO₃, H₂SO₄, -5 °C | 3,3-Dimethyl-6-nitro-1-indanone | 97% | beilstein-journals.orgresearchgate.net |

| 4-Methoxy-1-indanone | Cu(NO₃)₂·3H₂O, Acetic Anhydride, rt | 4-Methoxy-5-nitro-1-indanone (and 7-nitro isomer as byproduct) | Not specified | nih.gov |

| 1-Indanone | KNO₃, H₂SO₄, -5 °C | 6-Nitro-1-indanone | 62% |

These examples underscore the strategic importance of selecting an appropriately substituted indanone precursor to achieve the desired nitration pattern, a fundamental approach in the multi-step synthesis of complex pharmaceutical and chemical targets.

Elucidation of Reaction Mechanisms in Indanone Synthesis

The synthesis of the indanone core, the foundational structure of this compound, can be achieved through various mechanistic routes, including radical, ionic, and metal-catalyzed pathways. The choice of reactants and conditions dictates the prevailing mechanism.

Radical cascade reactions have emerged as powerful methods for constructing polycyclic structures like indanones due to their high efficiency and operational simplicity. acs.org These pathways typically involve the generation of a carbon-centered radical which then undergoes an intramolecular cyclization.

Visible light photoredox catalysis is a prominent strategy for initiating such radical processes. mdpi.com In one approach, carbon-centered radicals are generated from precursors like diazoalkanes through a proton-coupled electron transfer (PCET) process. acs.org These radicals then participate in a cascade cyclization to yield the indanone skeleton. acs.org Another innovative photoredox method involves a hydrogen radical-shuttle (HRS) enabled decarboxylative annulation. scispace.comnih.gov This process utilizes a hydrogen atom transfer (HAT) mechanism to activate C-H bonds, with water critically acting as both the HRS and a hydrogen source, as demonstrated by mechanistic experiments and density functional theory (DFT) calculations. scispace.comnih.gov

Transition metals can also catalyze radical-based indanone syntheses. For instance, a copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes proceeds via a radical-triggered addition and a 5-exo-dig cyclization cascade to form functionalized 1-indanones. frontiersin.org The mechanism involves the generation of a radical species that initiates the cyclization process. frontiersin.org

Classical methods for indanone synthesis often rely on ionic intermediates, most notably through intramolecular Friedel-Crafts acylations. beilstein-journals.org This reaction typically involves the cyclization of an arylpropionic acid or its corresponding acid chloride using a strong Brønsted or Lewis acid. beilstein-journals.orgorgsyn.org The mechanism proceeds through the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the tethered aromatic ring, followed by cyclization to form the five-membered ketone ring. d-nb.info

The nature of the substituents on the aromatic ring significantly influences the facility of these reactions. The presence of a strongly electron-withdrawing nitro group, as in the precursor to this compound, deactivates the aryl ring towards electrophilic attack. nih.gov This deactivation can substantially inhibit the reaction, leading to low product yields under standard Friedel-Crafts conditions. nih.gov

Alternative ionic pathways include the Nazarov cyclization, which can be catalyzed by acids like polyphosphoric acid (PPA). d-nb.infoorganic-chemistry.org Other methods involve palladium-catalyzed olefination followed by an aldol-type annulation, which proceeds through intermediates such as enol ethers and oxonium ions. liv.ac.uk Lewis acids can also mediate the intramolecular vinylation of aryl rings by vinyl cations generated from β-hydroxy-α-diazo ketones to produce indenone structures. nih.gov

Both transition metal catalysis and photoredox catalysis provide sophisticated and often milder routes to indanone skeletons, operating through distinct catalytic cycles.

In photoredox catalysis, a photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light to form a long-lived excited state (PC*). acs.orgmdpi.com This excited state can then act as a potent single-electron transfer (SET) agent. For example, it can reduce a substrate to generate a radical intermediate, which then undergoes the desired cyclization. mdpi.com The original photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. researchgate.net A hydrogen radical-shuttle (HRS) enabled system represents a mechanistically distinct HAT process that complements typical proton-shuttle-promoted reactions. nih.gov

Transition metal-catalyzed syntheses often involve oxidative addition, migratory insertion, and reductive elimination steps. In palladium-catalyzed carbonylative cyclizations, for instance, a Pd(0) species may undergo oxidative addition into an aryl halide. This is followed by migratory insertion of carbon monoxide (CO) and an alkene, leading to an acyl-palladium intermediate that subsequently cyclizes and is reductively eliminated to yield the indanone product and regenerate the Pd(0) catalyst. beilstein-journals.org Rhodium iyte.edu.tr and copper frontiersin.org complexes are also employed in various cyclization and annulation reactions, each with its unique catalytic cycle tailored to the specific transformation.

| Catalyst/System | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Ru(bpy)₃Cl₂ / Blue LEDs | Photocatalytic Radical Cascade | Photoexcitation of Ru(II) to Ru(II)*, PCET to form carbon-centered radical from diazoalkane, radical cascade cyclization. | acs.org |

| Ir(dFCF₃ppy)₂(dtbbpy)⁺ / Visible Light | Photoredox-catalyzed Decarboxylative Annulation | Photoexcitation, Hydrogen Atom Transfer (HAT) enabled by a Hydrogen Radical-Shuttle (HRS) system (e.g., water). | scispace.comresearchgate.net |

| Cu(OTf)₂ | Radical Annulation-Cyanotrifluoromethylation | Generation of CF₃ radical from Togni's reagent, radical addition to enyne, 5-exo-dig cyclization, oxidation, and nucleophilic cascade. | frontiersin.org |

| Pd(OAc)₂ / Ligand | Heck Reaction & Aldol-Type Annulation | Heck reaction forms an enol ether, followed by a hydrogen-bond-activated aldol-type cyclization. | liv.ac.uk |

| Rh(I) Complex / CO | Carbonylative Arylation of Alkynes | Rhodium-catalyzed carbonylation of alkynes with arylboroxines under a CO atmosphere. | iyte.edu.tr |

Mechanistic Aspects of Molecular Interactions and Functional Group Transformations on the Indanone Core

The reactivity of the this compound molecule is dominated by its three key functional components: the aromatic nitro group, the ketone carbonyl, and the activated methylene position adjacent to the carbonyl.

The nitro group on the aromatic ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. Its most common transformation is reduction to an amino group. The synthesis of 6-aminoindan-1-one has been achieved through the nitration of the corresponding indanone, followed by a selective reduction of the nitro group. researchgate.net This reduction is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under mild conditions. researchgate.net This transformation is crucial for synthesizing derivatives with potential pharmaceutical applications. The resulting 6-aminoindan-1-one can undergo further reactions, such as reductive amination. researchgate.net

While the nitro group strongly deactivates the ring toward electrophilic aromatic substitution, it can make the ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common for nitro groups on a benzene ring unless further activated. The electronic properties of the nitro group also impact reactions at other sites on the molecule; for instance, strong electron-withdrawing groups on the indanone ring have been shown to give lower yields in certain copper-catalyzed transformations. frontiersin.org

The ketone carbonyl group at the 1-position of the indanone core is a primary site for nucleophilic addition reactions. A characteristic reaction is the formation of a Schiff base (or imine) through condensation with a primary amine. scispace.comjuniperpublishers.com The mechanism for this reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. juniperpublishers.comresearchgate.net This intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N double bond of the Schiff base. semanticscholar.org

The reactivity of the carbonyl in this compound is modulated by the other substituents. The electron-withdrawing nitro group at the 6-position can enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. unizar.es Conversely, the methyl group at the adjacent C-2 position can introduce steric hindrance, which may slow the rate of attack by bulky nucleophiles and potentially lower reaction yields. unizar.es Studies on related indanone systems have shown that steric hindrance near the carbonyl group can significantly impact reactivity. unizar.es

Control Mechanisms for Stereochemical Outcomes (e.g., Diastereoselectivity, Enantioselectivity)

The control of stereochemistry is a critical aspect of the synthesis and reactivity of this compound, which possesses a stereogenic center at the C-2 position. The presence of this chiral center means the compound can exist as a pair of enantiomers. Furthermore, reactions involving the carbonyl group at C-1 or other positions can lead to the formation of a second stereocenter, resulting in diastereomers. Research into the broader class of 2-substituted and 3-substituted 1-indanones provides a framework for understanding the mechanisms available to control these stereochemical outcomes. Strategies primarily revolve around enantioselective synthesis to establish the initial C-2 stereocenter and diastereoselective reactions that are influenced by this existing chiral information.

Enantioselective Synthesis

The primary goal of enantioselective synthesis in this context is the creation of this compound with a high excess of one enantiomer (R or S). This is typically achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral carbonyl compounds. For indanone systems, chiral amine organocatalysts, often derived from Cinchona alkaloids, are used to facilitate asymmetric alkylations. For instance, the enantioselective methylation of a related phenylindanone derivative has been achieved using chiral phase-transfer catalysts derived from Cinchona alkaloids, which create a chiral environment around the enolate intermediate. thieme-connect.com

In reactions involving precursors to the indanone scaffold, the electronic nature of substituents on the aromatic ring has been shown to be a critical factor in achieving high enantioselectivity. Research on organocatalyzed tandem reactions to form complex spirocyclic indanones demonstrated that substrates bearing a strong electron-withdrawing group, such as a nitro group, can lead to excellent yields and enantioselectivities. mdpi.com In one specific study on a Mannich/cyclization reaction, a substrate with a nitro group resulted in a product with 97% enantiomeric excess (ee), whereas analogous substrates with electron-donating groups like methoxy or methyl gave significantly lower ee values. mdpi.com This suggests that for this compound, the electron-withdrawing nature of the 6-nitro group would be highly beneficial in organocatalytic methods that rely on the formation of an enamine or enolate intermediate, potentially leading to high stereochemical control.

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis offers a robust set of methods for enantioselective synthesis.

Asymmetric Hydrogenation: One established route to chiral 2-substituted-1-indanones involves the asymmetric hydrogenation of a corresponding 2-substituted-1-indenone precursor. While this introduces the challenge of synthesizing the unsaturated precursor, catalysts based on rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands like BINAP, have proven effective for the highly enantioselective hydrogenation of various C=C bonds. ethz.ch

Asymmetric Allylation/Alkylation: Pioneering work demonstrated that benzyl (B1604629) β-keto esters could be converted to optically enriched 2-methyl-1-indanone with up to 52% ee using a heterogeneous Palladium on Carbon (Pd/C) catalyst in the presence of chiral amino alcohols. rsc.org This approach involves a cascade of hydrogenolysis, decarboxylation, and enantioselective isomerization.

Rhodium-Catalyzed 1,4-Addition: A highly effective modern method involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition. acs.org This strategy has been used to synthesize chiral 3-aryl-1-indanones with excellent yields and enantioselectivities (up to 95% ee) using a chiral MonoPhos ligand. acs.orgorganic-chemistry.org A similar strategy could be envisioned for the synthesis of the 2-methyl derivative.

The following table summarizes the results of enantioselective syntheses for related indanone structures, illustrating the effectiveness of various catalytic systems.

| Indanone Precursor/Derivative | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|

| Benzyl 2-oxocyclopentanecarboxylate (for 2-methyl-1-indanone) | Pd/C, Chiral Amino Alcohol | - | up to 52 | rsc.org |

| Pinacolborane chalcone derivative (for 3-phenyl-1-indanone) | [Rh(cod)2]BF4 / (R)-MonoPhos | 95 | 95 | acs.org |

| 2-Isothiocyanato-1-indanone derivative (reacting with a nitro-substituted benzothiazolimine) | Chiral Thiourea Organocatalyst | 90 | 97 | mdpi.com |

| 3-Aryl-1-indanone (Asymmetric Transfer Hydrogenation) | (R,R)-Ts-DENEB (Ru-catalyst) | 50 | 99 | rsc.org |

Diastereoselective Reactions

Once the chiral center at C-2 is established, it can direct the stereochemical outcome of subsequent reactions, particularly at the C-1 carbonyl. This leads to the formation of one diastereomer in preference to the other.

Diastereoselective Reduction of the Carbonyl Group: The reduction of the ketone in this compound to a hydroxyl group creates a new stereocenter at C-1, leading to (1,2)-cis or (1,2)-trans diastereomers of 2-methyl-6-nitro-1-indanol. The stereochemical outcome is governed by the facial selectivity of the hydride attack on the carbonyl group, which is influenced by the steric hindrance imposed by the adjacent methyl group.

Substrate Control: The C-2 methyl group can sterically hinder one face of the carbonyl, directing the incoming nucleophile (e.g., a hydride from NaBH₄) to the opposite, less hindered face. This inherent facial bias is a form of substrate-controlled diastereoselection.

Reagent Control: More sophisticated control can be achieved by using bulky reducing agents or chiral catalysts. For example, asymmetric transfer hydrogenation (ATH) using Noyori-type chiral Ru-catalysts is a powerful method for the stereoselective reduction of ketones. rsc.org In the ATH of 3-substituted-1-indanones, excellent diastereoselectivity and enantioselectivity have been observed, indicating that the catalyst can override or enhance the substrate's inherent facial bias. rsc.org

Diastereoselective Additions and Annulations: Reactions that involve the formation of a new ring fused to the indanone core can also be highly diastereoselective. In a study involving the reaction of 2-carbonyl-1-indanones with terminal alkynes, the reaction proceeded with high regio- and stereoselectivity. rsc.org Similarly, 1,3-dipolar cycloaddition reactions using indanone derivatives have been shown to proceed with high diastereoselectivity, often yielding a single diastereoisomer. rsc.orgsctunisie.org For example, the reaction of (E)-2-arylidene-(2H)-3-methylindanones with arylnitrile oxides gives exclusively the anti-diastereoisomer, where the attack of the dipole occurs from the face opposite to the methyl group. sctunisie.org This highlights how a substituent at a nearby position can effectively control the stereochemistry of the approach of reactants.

The table below provides examples of diastereoselective reactions on substituted indanones.

| Indanone Derivative | Reaction | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-Isothiocyanato-1-indanone | Mannich/Cyclization | Chiral Squaramide | >20:1 | mdpi.com |

| 2-Isothiocyanato-1-indanone | Domino Annulation | Chiral Thiourea | >20:1 | rsc.org |

| (E)-2-arylidene-(2H)-3-methylindanone | 1,3-Dipolar Cycloaddition | None (Thermal) | Exclusive anti-diastereoisomer | sctunisie.org |

| o-Bromoaryl aldehyde + alkyne (forms indanone) | Nickel-Catalyzed Domino Reductive Cyclization | Ni(OAc)₂·4H₂O / dppe | >20:1 | dicp.ac.cnresearchgate.net |

Advanced Spectroscopic Characterization of 2 Methyl 6 Nitro 1 Indanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 2-Methyl-6-nitro-1-indanone is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Region: The protons on the nitro-substituted benzene (B151609) ring would likely appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The strong electron-withdrawing nature of the nitro group would deshield these protons. The proton ortho to the nitro group is expected to be the most downfield. The coupling pattern would depend on the relative positions of the remaining aromatic protons, likely resulting in a series of doublets and doublet of doublets.

Aliphatic Region: The aliphatic portion of the molecule, the methyl-substituted five-membered ring, would give rise to signals at a higher field. The methine proton at the C2 position, adjacent to the methyl group and the carbonyl group, would likely appear as a multiplet. The chemical shift of the methyl group protons would be a doublet, split by the adjacent methine proton. The two diastereotopic protons of the CH₂ group at the C3 position would be expected to show distinct signals, each likely appearing as a doublet of doublets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m | - |

| CH (C2) | 2.5 - 3.5 | m | - |

| CH₂ (C3) | 2.8 - 3.2 | dd, dd | - |

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Carbonyl Carbon: The most downfield signal is expected to be that of the carbonyl carbon (C1) of the indanone ring, typically in the range of δ 190-210 ppm.

Aromatic Carbons: The aromatic carbons would resonate between δ 120 and 160 ppm. The carbon atom directly attached to the nitro group (C6) would be significantly deshielded.

Aliphatic Carbons: The aliphatic carbons (C2, C3, and the methyl carbon) would appear at a higher field. The C2 carbon, bearing the methyl group, and the C3 methylene (B1212753) carbon would likely be found in the δ 30-50 ppm range. The methyl carbon would be the most upfield signal, expected around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 190 - 210 |

| Aromatic C-NO₂ (C6) | 145 - 155 |

| Aromatic C | 120 - 140 |

| CH (C2) | 40 - 50 |

| CH₂ (C3) | 30 - 40 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the aromatic and aliphatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in confirming the stereochemistry at the C2 position.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound (C₁₀H₉NO₃). This would allow for the confirmation of its elemental composition. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of the nitro group (NO₂) and the methyl group (CH₃), as well as cleavage of the indanone ring structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy would provide information about the functional groups present in the molecule.

Carbonyl Stretch (C=O): A strong absorption band is expected in the IR spectrum around 1700-1720 cm⁻¹ for the ketone carbonyl group.

Nitro Group (NO₂): Two characteristic strong stretching vibrations for the nitro group would be expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The methyl and methylene groups would exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This would confirm the connectivity of all atoms, provide precise bond lengths and angles, and reveal the packing of the molecules in the crystal lattice.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For this compound, which possesses a single stereocenter at the C2 position, chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide powerful non-destructive methods for assigning the (R) or (S) configuration. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For this compound, the key chromophores contributing to the ECD spectrum are the carbonyl group of the indanone core and the nitro group on the aromatic ring.

In a typical study, the ECD spectrum of an enantiomerically pure sample of this compound would be recorded. Concurrently, theoretical ECD spectra for both the (R)- and (S)-enantiomers would be calculated using time-dependent density functional theory (TD-DFT). The absolute configuration of the experimental sample is then determined by identifying which of the calculated spectra provides the best match.

The electronic transitions of the carbonyl chromophore (n → π) and the aromatic π → π transitions are particularly diagnostic. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial orientation of these chromophores relative to the chiral center.

Table 1: Hypothetical Experimental and Calculated ECD Data for (S)-2-Methyl-6-nitro-1-indanone

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer | Assignment |

| 330 | +2.5 | +2.8 | n → π* (C=O) |

| 285 | -1.8 | -2.1 | π → π* (Aromatic) |

| 250 | +5.3 | +6.0 | π → π* (Aromatic/NO₂) |

| 215 | -8.1 | -9.5 | π → π* (Aromatic) |

The data presented in Table 1 illustrates a hypothetical scenario where the experimental ECD spectrum shows a positive Cotton effect around 330 nm, a negative one at 285 nm, a strong positive band at 250 nm, and a strong negative band at 215 nm. When compared with the calculated spectra, the (S)-enantiomer is predicted to exhibit a similar pattern, while the (R)-enantiomer would show an inverted spectrum (mirror image). This excellent correlation allows for the unambiguous assignment of the (S) absolute configuration to the analyzed sample.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the mid-infrared region. VCD is sensitive to the vibrational modes of a molecule and provides a rich fingerprint of its three-dimensional structure. A significant advantage of VCD is that it probes the stereochemistry of the entire molecule, as most atoms are involved in vibrational motions.

For this compound, the VCD spectrum would be characterized by distinct signals corresponding to the stretching and bending vibrations of the C-H bond at the chiral center, the carbonyl (C=O) stretch, and the asymmetric and symmetric stretches of the nitro (NO₂) group.

Similar to the ECD analysis, the experimental VCD spectrum of an enantiomerically pure sample is compared with the DFT-calculated spectra for both the (R)- and (S)-enantiomers. The configuration is assigned based on the best fit between the experimental and one of the calculated spectra.

Table 2: Hypothetical Experimental and Calculated VCD Data for Key Vibrational Bands of (S)-2-Methyl-6-nitro-1-indanone

| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ for (S)-enantiomer | Vibrational Mode Assignment |

| 2975 | +1.5 | +1.8 | C-H stretch (methyl) |

| 1715 | -3.2 | -3.5 | C=O stretch |

| 1525 | +2.8 | +3.1 | Asymmetric NO₂ stretch |

| 1350 | -1.9 | -2.2 | Symmetric NO₂ stretch |

In the hypothetical data shown in Table 2, the experimental VCD spectrum exhibits a characteristic pattern of positive and negative bands. For instance, a negative band is observed for the carbonyl stretch at 1715 cm⁻¹, while a positive band is seen for the asymmetric nitro stretch at 1525 cm⁻¹. If the calculated VCD spectrum for the (S)-enantiomer reproduces this pattern, as indicated in the table, it provides strong evidence for the (S)-configuration of the sample. The calculated spectrum for the (R)-enantiomer would show the opposite signs for all VCD bands. The combination of ECD and VCD analyses provides a highly reliable and powerful approach for the absolute configuration assignment of this compound.

Computational and Theoretical Chemistry Studies of 2 Methyl 6 Nitro 1 Indanone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-methyl-6-nitro-1-indanone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govdntb.gov.uamdpi.com DFT calculations focus on the electron density to determine the energy and other properties of a system. For this compound, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. nih.gov

DFT studies on similar substituted indanones have been used to calculate thermodynamic properties like the standard molar enthalpies of formation. mdpi.com For instance, a study on methyl- and methoxy-substituted indanones used the G3(MP2)//B3LYP level of theory to achieve good agreement between calculated and experimental gas-phase enthalpies of formation. mdpi.com This approach could be similarly applied to this compound to predict its energetic properties.

Table 1: Representative DFT Functionals and Basis Sets for Indanone Derivatives

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-311+G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |

| M06-2X | aug-cc-pVTZ | High-accuracy energy calculations, reaction kinetics. nih.gov |

| PBE0 | def2-TZVP | General purpose, good for a balance of accuracy and computational cost. nih.gov |

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.netdtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT. researchgate.net

For this compound, ab initio calculations can be used to obtain a precise description of the wavefunction and electron correlation effects. This is particularly important for understanding subtle electronic effects and for accurately predicting properties like reaction barriers and excited state energies. High-level ab initio methods have been successfully used to determine the gas-phase enthalpies of formation for related indanone compounds. mdpi.com A computational study on other indole derivatives utilized the HF/6-311+G method to analyze optimized geometry and bonding parameters. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The presence of a methyl group at the second position of the indanone ring introduces a chiral center, leading to the possibility of different conformations. Conformational analysis of this compound involves exploring the molecule's potential energy surface (PES) to identify stable conformers and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for modeling chemical reactions and elucidating their mechanisms. For this compound, this could involve studying reactions such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the benzene (B151609) ring.

By mapping the reaction pathway, which is the lowest energy path connecting reactants and products on the potential energy surface, key intermediates and transition states can be identified. The characterization of transition states is particularly important as their energy determines the activation energy and thus the rate of the reaction. Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to trace the reaction path. Recent advances in direct ab initio molecular dynamics simulations allow for the study of reaction dynamics, which may differ from the minimum energy path on the potential energy surface. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of IR spectra. nih.gov By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned to specific molecular motions. Studies on similar molecules have shown that DFT methods like B3LYP provide vibrational frequencies in good agreement with experimental FT-IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

Electronic Circular Dichroism (ECD): For chiral molecules like this compound, ECD spectroscopy is a powerful tool for determining the absolute configuration. Theoretical calculations of the ECD spectrum can be compared with the experimental spectrum to assign the stereochemistry.

Table 2: Predicted Spectroscopic Data (Hypothetical Example based on similar compounds)

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon | ~200 ppm |

| ¹H NMR | Methyl Protons | ~1.2 ppm |

Note: These are illustrative values and would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational dynamics of this compound in different environments, such as in solution or in the solid state.

MD simulations can also be used to investigate intermolecular interactions. For example, simulations of this compound in a solvent can provide insights into solvation effects and the structure of the solvent shell around the molecule. Furthermore, simulations of multiple molecules can be used to study aggregation and crystal packing. The choice of an appropriate force field is crucial for the accuracy of MD simulations. mdpi.com

Chemical Reactivity and Derivatization Strategies for 2 Methyl 6 Nitro 1 Indanone

Strategic Functional Group Interconversions on the Indanone Ring System

The indanone framework of 2-methyl-6-nitro-1-indanone offers multiple sites for chemical modification. Key among these are the nitro group and the ketone carbonyl, which can be transformed into a variety of other functional groups, paving the way for the synthesis of a diverse library of derivatives.

Transformations of the Nitro Group (e.g., reduction to aminoindanone)

The nitro group is a versatile functional handle that can be readily converted into other functionalities, most notably the amino group. The reduction of the nitro group in this compound to 2-methyl-6-amino-1-indanone is a pivotal transformation, as the resulting aminoindanone is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under atmospheric or elevated pressure. This method is generally clean and provides high yields of the corresponding amine.

Chemical Reduction: A variety of chemical reducing agents can be employed for the conversion of the nitro group. A common and effective method is the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl) libretexts.org. For instance, the reaction of an aromatic nitro compound with tin and concentrated HCl, followed by basification, yields the aniline derivative.

The table below summarizes typical conditions for the reduction of a nitro group on an aromatic ring, which are applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| H₂, Pd/C | Ethanol | Room Temperature | >90 | General Textbook Knowledge |

| Sn, conc. HCl | Ethanol/Water | Reflux | 80-90 | libretexts.org |

| Fe, HCl | Water/Ethanol | Reflux | 85-95 | General Textbook Knowledge |

| Zn, HCl | Water/Ethanol | Reflux | 80-90 | General Textbook Knowledge |

Reactions at the Ketone Carbonyl (e.g., Reductions, Wittig Reactions, Knoevenagel Condensations)

The ketone carbonyl group at the C1 position of this compound is a key site for a variety of chemical transformations, allowing for the introduction of new carbon-carbon bonds and the modification of the five-membered ring.

Reductions: The ketone can be reduced to a secondary alcohol (2-methyl-6-nitro-1-indanol) using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken as it can also reduce the nitro group under certain conditions. Asymmetric reduction of the ketone can lead to the formation of chiral indanol derivatives, which is discussed in more detail in section 6.3.1.

Wittig Reactions: The Wittig reaction provides a powerful method for the conversion of the ketone into an alkene. berkeley.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction involves the treatment of the indanone with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The reaction is highly versatile, as a wide range of substituents can be introduced on the newly formed double bond, depending on the structure of the ylide. masterorganicchemistry.com Importantly, Wittig reagents are known to be compatible with nitroarene functionalities. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Knoevenagel Condensations: The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, such as an amine or an ammonium (B1175870) salt. mychemblog.compearson.comnih.govmdpi.compurechemistry.org Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malonates, cyanoacetates, or malononitrile. mychemblog.com The initial adduct undergoes dehydration to yield an α,β-unsaturated product. This reaction is a valuable tool for introducing exocyclic double bonds with further functionalization possibilities.

The following table outlines representative examples of these reactions at the ketone carbonyl.

| Reaction | Reagent(s) | Product Type | Key Features |

| Reduction | NaBH₄, Methanol | Secondary Alcohol | Mild and selective reduction of the ketone. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Forms a C=C bond; tolerates the nitro group. Stereochemistry is ylide-dependent. |

| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | α,β-Unsaturated dinitrile | Condensation with active methylene compounds to form a new C=C bond. |

Regioselective Functionalization of the Aromatic Moiety

Further derivatization of this compound can be achieved through electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methyl group, the nitro group, and the fused carbonyl-containing ring.

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects. libretexts.org The nitro group is a strongly deactivating, meta-director owing to its powerful electron-withdrawing inductive and resonance effects. pearson.comvedantu.com The ketone carbonyl group, as part of the fused ring, also acts as a deactivating, meta-director.

In this compound, the positions on the aromatic ring are C4, C5, and C7. The directing effects of the substituents are as follows:

Methyl group (at C2 of the indanone system, influencing the aromatic ring): This group is not directly attached to the aromatic ring, so its directing effect is transmitted through the aliphatic portion and is generally weak.

Nitro group (at C6): This strongly deactivating group directs incoming electrophiles to the positions meta to it, which are C5 and C7. pearson.comvedantu.com

Fused ring (ketone at C1): The carbonyl group deactivates the aromatic ring and directs incoming electrophiles to the position meta to the C7a-C4 bond, which is C5, and meta to the C3a-C4 bond, which is C6 (already substituted).

Considering the combined influence of these groups, the nitro group's strong deactivating and meta-directing effect is expected to be the dominant factor in determining the position of further electrophilic substitution. Therefore, electrophilic attack is most likely to occur at the C5 or C7 positions, which are meta to the nitro group. The C4 position is sterically hindered and electronically deactivated by both the adjacent carbonyl group and the para nitro group. Between C5 and C7, the C7 position might be slightly more favored due to less steric hindrance from the adjacent methylene group of the five-membered ring compared to the C5 position which is ortho to the nitro group. However, the precise regioselectivity would likely depend on the specific electrophile and reaction conditions.

The table below summarizes the expected directing effects on the aromatic ring of this compound.

| Position | Influence of Methyl Group | Influence of Nitro Group | Influence of Fused Ketone | Overall Predicted Reactivity |

| C4 | Weak | Deactivating (para) | Deactivating (ortho) | Highly Deactivated |

| C5 | Weak | Deactivating (meta-directing) | Deactivating (meta-directing) | Favored for substitution |

| C7 | Weak | Deactivating (meta-directing) | Deactivating (para) | Potentially favored for substitution |

Stereoselective Modifications at the Methyl-Substituted Indanone Core

The presence of a chiral center at the C2 position, bearing a methyl group, opens up possibilities for stereoselective derivatization strategies, leading to the synthesis of enantiomerically enriched or diastereomerically pure compounds.

Enantioselective Derivatization

Enantioselective reactions can be employed to either resolve a racemic mixture of this compound or to introduce new stereocenters in a controlled manner.

Asymmetric Reduction of the Ketone: The reduction of the ketone carbonyl can be performed enantioselectively to yield chiral 2-methyl-6-nitro-1-indanols. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric transfer hydrogenation. biomedpharmajournal.org The choice of catalyst and reaction conditions determines which enantiomer of the alcohol is formed preferentially.

Enantioselective α-Functionalization: The α-position (C2) can be deprotonated to form an enolate, which can then react with various electrophiles. By using a chiral base or a chiral phase-transfer catalyst, it is possible to achieve enantioselective alkylation, aldol (B89426) reactions, or other functionalizations at this position, leading to the synthesis of indanone derivatives with a quaternary stereocenter at C2.

Diastereoselective Transformations

When a new stereocenter is introduced into an already chiral molecule, diastereomers can be formed. Diastereoselective reactions aim to control the formation of one diastereomer over the other.

Diastereoselective Reduction: In a molecule that already contains a chiral center at C2, the reduction of the ketone at C1 will lead to the formation of two diastereomeric alcohols (syn and anti). The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, with sterically bulky reducing agents often leading to higher diastereoselectivity by approaching the carbonyl from the less hindered face.

Diastereoselective Reactions of Enolates: The enolate derived from this compound can react with chiral electrophiles or in the presence of chiral auxiliaries to achieve diastereoselective functionalization at the C2 position. The existing stereocenter at C2 can influence the facial selectivity of the enolate, directing the incoming electrophile to one face of the enolate over the other.

The following table provides an overview of potential stereoselective modifications.

| Reaction Type | Strategy | Potential Outcome |

| Enantioselective Reduction | Chiral catalyst (e.g., CBS reagent) | Enantiomerically enriched 2-methyl-6-nitro-1-indanol |

| Enantioselective Alkylation | Chiral phase-transfer catalyst | Enantiomerically enriched 2,2-disubstituted-6-nitro-1-indanone |

| Diastereoselective Reduction | Sterically demanding reducing agent | Diastereomerically enriched 2-methyl-6-nitro-1-indanol |

| Diastereoselective Aldol Reaction | Reaction of enolate with a chiral aldehyde | Diastereomerically enriched aldol adduct |

Scaffold Transformations to Complex Polycyclic Architectures

The inherent reactivity of the this compound scaffold provides a versatile platform for the construction of intricate polycyclic and fused-ring systems. The presence of the ketone, the activated aromatic ring, and the alpha-methyl group allows for a variety of chemical transformations that can expand the core structure into more complex architectures. Annulation, cycloaddition, and domino reactions are key strategies employed to build these elaborate molecular frameworks, leading to the formation of novel carbocyclic and heterocyclic systems.

A significant strategy for expanding the indanone core involves ring expansion reactions, which can transform the five-membered cyclopentanone (B42830) ring into a larger seven-membered ring. For instance, rhodium-catalyzed [5+2] cycloaddition reactions represent a powerful method for constructing benzocycloheptenone skeletons from 1-indanone (B140024) derivatives. In a similar vein, base-promoted ring expansion strategies have been devised to prepare benzocycloheptene systems from 2-substituted 1-indanones, demonstrating the utility of the indanone scaffold in accessing seven-membered carbocycles. scispace.com

Domino reactions starting from indanone derivatives also provide an efficient route to fused polycyclic systems. Manganese-catalyzed domino reactions between 2-carbonyl-1-indanones and alkynes can afford fused tricyclic scaffolds containing multiple all-carbon quaternary centers. scispace.com These reactions proceed through a sequence of Markovnikov and anti-Markovnikov additions, highlighting the regioselective control achievable in these transformations.

Furthermore, higher-order cycloaddition reactions offer a sophisticated approach to building complex polycyclic frameworks in a single step. The dearomative [10+2] cycloaddition of 2-alkylidene-1-indanones with 3-nitroindoles, for example, can be used to synthesize polycyclic cyclopenta[b]indoline derivatives. This type of reaction, often facilitated by a phase-transfer catalyst, generates a 1-hydroxyl isobenzofulvene anion intermediate which then undergoes cycloaddition. nih.gov Such strategies are highly valued for their ability to rapidly construct molecular complexity with excellent stereoselectivity. nih.gov

The indanone scaffold is also amenable to the construction of fused heterocyclic systems. For example, 2-arylidene-1-indanones can react with 6-aminopyrimidine in the presence of an acid catalyst to yield polyheterocyclic compounds. scispace.com Another approach involves the condensation of α-chloroindanone, generated in situ, with N-arylthioureas to form indenothiazole derivatives. These examples underscore the versatility of the this compound framework as a starting point for generating a diverse range of complex polycyclic architectures with potential applications in medicinal chemistry and materials science.

The following table summarizes representative transformations of the indanone scaffold into more complex polycyclic systems. While not all examples explicitly use this compound, the underlying reactivity is applicable to the core structure.

Table 1: Examples of Scaffold Transformations of Indanone Derivatives

| Starting Material Type | Reaction Partner | Key Reagents/Catalyst | Resulting Architecture | Reaction Type |

|---|---|---|---|---|

| 1-Indanone Derivative | Internal Alkyne | Rhodium Catalyst | Benzocycloheptenone | [5+2] Cycloaddition |

| 2-Substituted-1-indanone | TMS-substituted Alkyne | Sodium Hydride (NaH) | Benzocycloheptene | Ring Expansion |

| 2-Carbonyl-1-indanone | Aryl Acetylene | Mn(CO)₅Br | Fused Tricyclic Carbocycle | Domino Reaction |

| 2-Alkylidene-1-indanone | 3-Nitroindole | Phase-Transfer Catalyst (TEBA) | Polycyclic Cyclopenta[b]indoline | [10+2] Cycloaddition |

| 2-Arylidene-1-indanone | 6-Aminopyrimidine | p-TsOH | Indeno-fused Pyridopyrimidine | Annulation |

| α-Chloroindanone | N-Arylthiourea | Base | Indenothiazole | Condensation/Annulation |

Advanced Applications of 2 Methyl 6 Nitro 1 Indanone in Organic Synthesis

Utility as a Versatile Synthetic Intermediate for Biologically Relevant Scaffolds

The 1-indanone (B140024) core is a privileged structure found in numerous biologically active compounds with a wide range of therapeutic properties, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer activities. nih.govbeilstein-journals.org Furthermore, derivatives of 1-indanone are utilized in treatments for neurodegenerative conditions like Alzheimer's disease. researchgate.net While the general scaffold is of high interest, specific studies detailing the use of 2-Methyl-6-nitro-1-indanone as a direct precursor for the synthesis of such biologically relevant molecules were not identified.

A similarly named compound, 2-Methyl-6-nitro-2H-indazole, has been reported as an intermediate in the synthesis of the antitumor agent pazopanib. researchgate.net However, this is a distinct heterocyclic system (an indazole), and its synthesis originates from 6-nitro-1H-indazole, not this compound. researchgate.netnih.gov

Precursor for the Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The reactivity of the ketone and the activated methylene (B1212753) group in indanones, in principle, allows for their use as synthons for various heterocyclic rings. The presence of a nitro group, as in this compound, offers additional synthetic handles, often serving as a precursor to an amino group or influencing the reactivity of the aromatic ring. Reviews on the use of nitroalkenes demonstrate their utility in constructing a wide array of nitrogen and oxygen-containing heterocycles. rsc.orgrsc.orgresearchgate.net However, specific methodologies employing this compound as the starting material for such transformations are not described in the available literature.

Pyrone and pyridinone moieties are present in many natural products and pharmaceuticals. researchgate.net Synthetic strategies to access these six-membered heterocycles are numerous, often involving metal-catalyzed reactions or domino reactions starting from precursors like chalcones. nih.govrsc.org Despite the theoretical potential for this compound to be elaborated into such systems, no specific synthetic routes have been published.